molecular formula C19H18ClN3O B11055468 1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11055468
M. Wt: 339.8 g/mol
InChI Key: JGWBPZNKQZZEHZ-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, followed by its coupling with a pyrrolidinone derivative. Key steps include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The benzimidazole derivative is then coupled with a pyrrolidinone derivative in the presence of a suitable base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols.

    Substitution: Halogen substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways depend on the specific application, such as inhibition of kinases in cancer therapy or modulation of neurotransmitter receptors in neurological studies.

Comparison with Similar Compounds

    1-(3-chloro-2-methylphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the methyl group on the benzimidazole ring.

    1-(3-chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the methyl group on the phenyl ring.

Uniqueness: 1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and alter its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H18ClN3O/c1-12-14(20)6-5-9-16(12)23-11-13(10-18(23)24)19-21-15-7-3-4-8-17(15)22(19)2/h3-9,13H,10-11H2,1-2H3

InChI Key

JGWBPZNKQZZEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

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